molecular formula C9H19NO2 B12928643 N-(7-Hydroxyheptyl)acetamide CAS No. 89644-52-0

N-(7-Hydroxyheptyl)acetamide

Cat. No.: B12928643
CAS No.: 89644-52-0
M. Wt: 173.25 g/mol
InChI Key: PQEXLWAOJGPMOF-UHFFFAOYSA-N
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Description

N-(7-Hydroxyheptyl)acetamide is an acetamide derivative characterized by a seven-carbon hydroxyalkyl chain (heptyl group) attached to the acetamide nitrogen. Its molecular formula is C₉H₁₉NO₂ (molecular weight: 173.25 g/mol). The compound has been synthesized as part of a series of matrix metalloproteinase (MMP) inhibitors, where it demonstrated moderate yield (24%) and structural confirmation via NMR and mass spectrometry .

Properties

CAS No.

89644-52-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-(7-hydroxyheptyl)acetamide

InChI

InChI=1S/C9H19NO2/c1-9(12)10-7-5-3-2-4-6-8-11/h11H,2-8H2,1H3,(H,10,12)

InChI Key

PQEXLWAOJGPMOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxyheptyl)acetamide typically involves the reaction of 7-hydroxyheptanoic acid with acetamide under specific conditions. One common method is the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to improve the yield and efficiency of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-(7-Hydroxyheptyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-Hydroxyheptyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Hydroxyheptyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamide derivatives are highly sensitive to structural modifications. Below is a detailed comparison of N-(7-Hydroxyheptyl)acetamide with analogous compounds:

Variations in Hydroxyalkyl Chain Length
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Properties Reference
This compound C₉H₁₉NO₂ 173.25 7-carbon hydroxyalkyl chain MMP-7/-13 inhibition (moderate activity)
N-(8-Hydroxyoctyl)acetamide C₁₀H₂₁NO₂ 187.28 8-carbon hydroxyalkyl chain Higher synthetic yield (59%); MMP inhibition
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 6-carbon aminoalkyl chain (basic group) Enhanced solubility in polar solvents; potential for surface modification
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 Short branched chain (4 carbons) Attractant in Polistes wasp species

Key Observations :

  • Chain Length : Increasing the hydroxyalkyl chain length (e.g., heptyl to octyl) improves synthetic yield but may reduce solubility due to increased hydrophobicity .
  • Functional Groups: Replacing the hydroxyl group with an amino group (as in N-(6-Aminohexyl)acetamide) introduces basicity, altering solubility and interaction profiles .
Impact of Branching and Substitution
Compound Name Molecular Formula Structural Modification Physicochemical Impact Reference
N-(7-Hydroxy-6-methyl-octyl)acetamide C₁₁H₂₃NO₂ Methyl branch at C6 of octyl chain Increased steric hindrance; distinct NMR δ 0.85 (doublet)
This compound C₉H₁₉NO₂ Linear heptyl chain Lower molecular weight; higher polarity

Key Observations :

  • Positional Isomerism : In fluorenyl derivatives (e.g., N-(1-hydroxy-2-fluorenyl)acetamide vs. N-(7-hydroxy-2-fluorenyl)acetamide), hydroxyl position dictates metabolic stability. The 1-hydroxy isomer is deacetylated enzymatically, while the 7-hydroxy analog resists metabolism .
Aromatic vs. Aliphatic Backbones
Compound Name Molecular Formula Structural Features Biological Activity Reference
This compound C₉H₁₉NO₂ Aliphatic backbone MMP inhibition; moderate CNS penetration
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide C₁₀H₁₀N₂O₂S Aromatic benzothiazole ring Antimicrobial potential (untested)
CNS-11g (phthalazine-based acetamide) C₂₃H₂₁N₃O₂ Polyaromatic core Enhanced CNS penetration (low H-bond donors)

Key Observations :

  • Aromatic Systems: Compounds like CNS-11g exhibit superior blood-brain barrier penetration due to reduced hydrogen-bond donors (2 vs. 3 in this compound) .
  • Aliphatic Chains : Linear hydroxyalkyl acetamides are more metabolically stable than aromatic analogs but may lack target specificity .
Pharmacological Activity Comparison
Compound Class Example Compounds Target/Activity Potency/Notes
Antimicrobial N-(3,5-Difluorophenyl)acetamide Gram-positive bacteria MIC: 2–4 µg/mL (superior to heptyl analog)
CNS-Targeted CNS-11g α-Synuclein aggregation inhibition IC₅₀: 10 µM; oral bioavailability
MMP Inhibitors This compound MMP-7/-13 Moderate activity (IC₅₀ not reported)

Key Observations :

  • Chain length and aromaticity correlate with target selectivity. Short-chain derivatives (e.g., N-(3-methylbutyl)acetamide) exhibit species-specific attractant properties, while longer chains favor enzyme inhibition .

Biological Activity

N-(7-Hydroxyheptyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound, with the molecular formula C9H17NO2C_9H_{17}NO_2, features a hydroxyl group attached to a heptyl chain, which is significant for its biological interactions. The presence of the acetamide functional group contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, a study evaluated various substituted acetamides for their ability to scavenge free radicals, demonstrating that modifications in the alkyl chain can enhance antioxidant efficacy .

Antimicrobial Activity

The antimicrobial properties of acetamide derivatives have been extensively studied. In particular, this compound has shown potential against both Gram-positive and Gram-negative bacteria. A review highlighted that such compounds could inhibit bacterial growth effectively, making them candidates for further pharmacological development .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase acetylcholine levels in the brain, thereby improving cognitive function .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that acetamides can reduce inflammation markers in vitro and in vivo, suggesting a viable pathway for therapeutic applications in inflammatory disorders .

Case Studies and Experimental Results

  • Antioxidant Evaluation : A series of experiments using the phosphomolybdenum method revealed that certain derivatives of this compound exhibited antioxidant activity comparable to ascorbic acid .
  • Microbial Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .
  • Neuroprotective Mechanism : Preliminary kinetic studies indicated that this compound acts as a mixed-type inhibitor of BChE, suggesting it may have therapeutic potential in treating Alzheimer's disease by modulating cholinergic activity .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of Gram-positive/negative bacteria
NeuroprotectiveInhibition of AChE and BChE
Anti-inflammatoryReduction of inflammation markers

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